4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
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Overview
Description
4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is an organic heterotricyclic compound. It belongs to the class of pyranochromenes, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one typically involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate undergoes further reactions, including cyclization through Claisen rearrangement, to yield the desired compound . The reaction conditions often involve heating in DMF (dimethylformamide) and the use of LDA (lithium diisopropylamide) and HMPA (hexamethylphosphoramide) in THF (tetrahydrofuran) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve function . This inhibition can lead to increased levels of acetylcholine, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Decursinol: An organic heterotricyclic compound with similar structural features and biological activities.
10-(3-Butenoyl)-5,7-dihydroxy-8,8-dimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one: Another compound with a similar core structure but different substituents.
Uniqueness
4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl group and dimethyl substitutions at specific positions make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H22O3 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6-butyl-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C18H22O3/c1-4-5-6-12-10-17(19)20-16-11-15-13(9-14(12)16)7-8-18(2,3)21-15/h9-11H,4-8H2,1-3H3 |
InChI Key |
ULBIKUSCEXAPMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=C3CCC(OC3=C2)(C)C |
Origin of Product |
United States |
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